1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
Properties
IUPAC Name |
1-(3-methoxypropyl)-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-7-5-8-15(13-14)29(26,27)19-18-21(25(20(19)22)11-6-12-28-2)24-17-10-4-3-9-16(17)23-18/h3-5,7-10,13H,6,11-12,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSKIKBOCJGYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrroloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxypropyl group: This step might involve nucleophilic substitution reactions using 3-methoxypropyl halides.
Attachment of the m-tolylsulfonyl group: This can be done through sulfonylation reactions using m-tolylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences in substituents, molecular properties, and biological activities highlighted.
Table 1: Structural and Functional Comparison of Analogs
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- The SIRT1 activator (1-(4-fluorophenyl)-3-(phenylsulfonyl) analog) demonstrates that electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance interactions with SIRT1, a NAD+-dependent deacetylase .
- The benzimidazolyl analog () replaces the sulfonyl group with a heterocyclic moiety, shifting activity toward receptors like Apelin and Toll-like receptor 9, suggesting substituent-driven target selectivity .
Physicochemical Properties
- The m-tolylsulfonyl group in the target compound likely increases lipophilicity compared to the 4-fluorophenyl or 4-methoxyphenyl analogs, influencing membrane permeability and metabolic stability.
- The 3-methoxypropyl chain may improve aqueous solubility relative to bulkier substituents (e.g., 3-phenylpropyl in ), which could enhance bioavailability .
Biological Activity
1-(3-Methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic organic compound belonging to the class of pyrroloquinoxalines. This compound has garnered attention due to its potential biological activities, including its effects on various cellular pathways and its possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 410.5 g/mol. The structure features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the methoxypropyl and m-tolylsulfonyl groups contributes to the compound's unique properties.
Research indicates that compounds within the pyrroloquinoxaline class can interact with various biological targets, including enzymes and receptors involved in cell signaling and proliferation. Specifically, this compound may exert its effects through:
- Inhibition of Kinases : Potentially acting as an inhibitor of specific kinases involved in cancer cell proliferation.
- Modulation of Receptor Activity : Interacting with receptors that regulate apoptosis and cell survival pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown cytotoxic effects in assays involving human breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of cell proliferation |
| HeLa | 10.0 | Disruption of mitochondrial function |
In Vivo Studies
Preliminary in vivo studies have suggested that this compound may possess anti-tumor properties. Animal models treated with varying doses have shown reduced tumor growth rates compared to control groups, indicating potential therapeutic efficacy.
Case Studies
-
Case Study 1: Breast Cancer Treatment
- A study involving the administration of this compound in a murine model of breast cancer reported a significant reduction in tumor size after four weeks of treatment.
- Histological analysis revealed increased apoptosis in tumor tissues, correlating with the observed reduction in tumor growth.
-
Case Study 2: Lung Cancer Model
- In a separate study focusing on lung cancer, the compound was administered alongside standard chemotherapy agents.
- Results indicated enhanced efficacy of the chemotherapy when combined with this compound, suggesting a synergistic effect that warrants further exploration.
Q & A
Q. What are the optimal synthetic routes for 1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how can reaction conditions be optimized?
The synthesis of pyrroloquinoxaline derivatives typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example, sulfonylation reactions using m-toluenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or acetonitrile) are common for introducing the sulfonyl group . Alkylation of the pyrroloquinoxaline core with 3-methoxypropyl halides can be performed using bases like potassium carbonate or sodium hydride to facilitate deprotonation and nucleophilic attack. Optimization involves adjusting solvent polarity (e.g., acetonitrile for polar intermediates), temperature (room temperature to reflux), and stoichiometric ratios (1:1.2 molar ratio of core to alkylating agent). Post-synthesis purification via recrystallization (e.g., using acetonitrile) is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- 1H NMR : Resonances for the methoxypropyl group (δ ~3.3–3.5 ppm for OCH3, δ ~1.8–2.1 ppm for CH2CH2CH2) and aromatic protons in the quinoxaline and m-tolylsulfonyl groups (δ ~7.2–8.5 ppm) confirm structural integrity .
- IR Spectroscopy : Stretching vibrations for sulfonyl groups (S=O at ~1350–1150 cm⁻¹) and amine N-H (3300–3500 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak matching C22H23N4O3S).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s pharmacological potential?
SAR studies require modular synthesis of analogs with variations in:
- Sulfonyl substituents : Replace m-tolylsulfonyl with p-fluorophenylsulfonyl (see ) to assess electronic effects on bioactivity .
- Alkyl chain length : Compare 3-methoxypropyl with shorter (e.g., methoxymethyl) or branched chains to evaluate steric and solubility impacts.
- Pyrroloquinoxaline core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at specific positions to modulate receptor binding .
Biological assays (e.g., kinase inhibition, cytotoxicity screens) paired with computational docking (e.g., AutoDock Vina) can correlate structural changes with activity .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?
- Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to explain variability in potency .
- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets of kinases (e.g., EGFR, BRAF) using software like GROMACS to evaluate stability of hydrogen bonds with sulfonyl and amine groups .
- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing binding .
- Pharmacophore Modeling : Map essential features (e.g., sulfonyl as a hydrogen bond acceptor, quinoxaline as a hydrophobic anchor) using tools like Schrödinger’s Phase .
Methodological Challenges and Solutions
Q. What are the key considerations in designing in vivo studies for this compound?
- Pharmacokinetics : Assess bioavailability via oral/intravenous administration in rodent models. Monitor plasma half-life using LC-MS/MS .
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
- Blood-Brain Barrier (BBB) Penetration : Evaluate using in situ perfusion models or PAMPA-BBB assays .
Q. How can synthetic yields be improved for large-scale production in preclinical research?
- Catalytic Optimization : Use Pd/Cu catalysts for Suzuki-Miyaura coupling to reduce side reactions .
- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to enhance heat transfer and reduce reaction time .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
